

# Voxtalisib (SAR245409, XL765): A Dual PI3K/mTOR Inhibitor

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## Compound Focus: Voxtalisib

CAS No.: 934493-76-2

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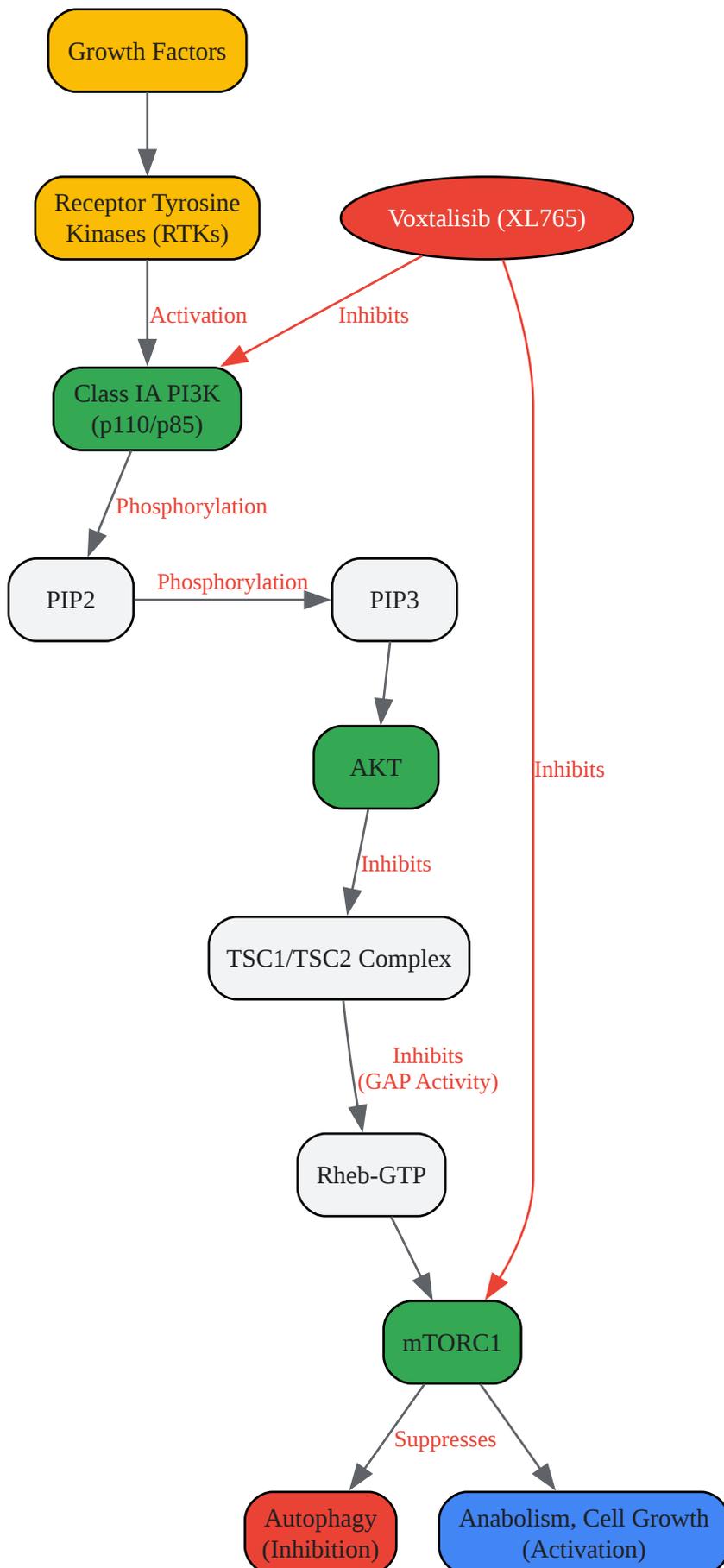
**Voxtalisib** is a potent, ATP-competitive small-molecule inhibitor that targets both Phosphoinositide 3-Kinase (PI3K) and the mammalian target of rapamycin (mTOR). Its primary mechanism involves disrupting the PI3K/AKT/mTOR signaling axis, a critical pathway often dysregulated in cancer that controls cell growth, proliferation, survival, and autophagy [1] [2].

The table below summarizes its key inhibitory profile against specific targets:

Target	IC <sub>50</sub> Value	Complex/Note
p110 $\gamma$ (PI3K $\gamma$ )	9 nM	Class I PI3K isoform [1]
p110 $\alpha$ (PI3K $\alpha$ )	39 nM	Class I PI3K isoform [1]
p110 $\delta$ (PI3K $\delta$ )	43 nM	Class I PI3K isoform [1]
p110 $\beta$ (PI3K $\beta$ )	113 nM	Class I PI3K isoform [1]
mTOR	157 nM	Kinase activity [1]
mTORC1	160 nM	Multi-protein complex [1]
DNA-PK	150 nM	DNA-dependent protein kinase [1]

Target	IC <sub>50</sub> Value	Complex/Note
mTORC2	910 nM	Multi-protein complex [1]

By inhibiting both PI3K and mTOR, **Voxtalisib** potently blocks upstream signaling and downstream effector functions, making it a strong candidate for investigating induced autophagy. The following diagram illustrates this signaling pathway and the points of inhibition by **Voxtalisib**.



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## Inferred Protocol: Acidic Vesicular Organelle (AVO) Assay with **Voxtalisib**

This protocol uses Acridine Orange (AO) to detect and quantify the formation of AVOs, which are a hallmark of late-stage autophagy and a useful indicator of autophagic flux.

### Principle

Acridine Orange is a metachromatic dye that fluoresces **green** in the nucleus and cytoplasm. In acidic compartments (like autolysosomes), it becomes protonated and accumulates, emitting a bright **red fluorescence**. The intensity of the red fluorescence is proportional to the degree of AVO formation.

### Materials and Reagents

- **Cell Line:** Adherent cancer cell lines (e.g., MCF-7 breast cancer, PC-3 prostate cancer) are suitable, given prior use in **Voxtalisib** studies [3] [1].
- **Inhibitor: Voxtalisib** (SAR245409, XL765). Prepare a 10 mM stock solution in DMSO and store at -20°C.
- **Control Compounds:**
  - **Positive Control:** Rapamycin (mTORC1 inhibitor, 100-500 nM) or Chloroquine (autophagy flux inhibitor, 20-50 µM).
  - **Vehicle Control:** DMSO (use at the same dilution as **Voxtalisib**).
- **Dye:** Acridine Orange (AO), prepare a 1 mg/mL stock in distilled water.
- **Equipment:** Cell culture incubator, fluorescence microscope, flow cytometer, 6-well or 96-well plates.

### Step-by-Step Procedure

#### A. Cell Seeding and Treatment

- Seed cells in a multi-well plate at an appropriate density (e.g.,  $1-2 \times 10^5$  cells/well in a 6-well plate for microscopy or flow cytometry) and allow them to adhere overnight.

- Prepare treatment media containing your desired concentrations of **Voxtalisib**. Based on clinical and pre-clinical data, a dose range of **1 to 10  $\mu\text{M}$**  is a reasonable starting point for in vitro experiments to ensure pathway inhibition [4] [1].
- Treat cells for a duration of **12 to 48 hours**. Include vehicle (DMSO) and positive control (Rapamycin) wells.

## B. Staining with Acridine Orange

- After treatment, carefully aspirate the culture medium.
- Dilute the AO stock in pre-warmed serum-free medium or PBS to a final working concentration of **1  $\mu\text{g/mL}$** .
- Incubate the cells with the AO solution for **15-20 minutes** at 37°C in the dark.
- After incubation, gently wash the cells twice with PBS or serum-free medium to remove excess dye.

## C. Detection and Quantification

- **For Fluorescence Microscopy:**
  - Immediately visualize the cells using a fluorescence microscope with appropriate filter sets.
  - **Green fluorescence:** FITC filter (excitation ~490 nm, emission ~530 nm) for nuclei/cytoplasm.
  - **Red fluorescence:** TRITC filter (excitation ~540 nm, emission ~620 nm) for AVOs.
  - Capture images and count the percentage of cells with prominent red punctate staining.
- **For Flow Cytometry:**
  - Trypsinize the stained cells gently and resuspend them in PBS.
  - Analyze the cells using a flow cytometer. Use the FL1 (green) and FL3 (red) channels.
  - The degree of AVO formation can be quantified as the **mean fluorescence intensity (MFI)** in the FL3 channel or by gating on the population of cells with high red fluorescence.

## Anticipated Results & Data Interpretation

- **Vehicle Control (DMSO):** Cells will show minimal red fluorescence, with a low MFI in flow cytometry.
- **Positive Control (Rapamycin):** Cells will display a significant increase in red puncta and MFI, indicating induced autophagy.
- **Voxtalisib-Treated Cells:** You should observe a **dose-dependent increase in red fluorescence**, demonstrating that **Voxtalisib** treatment induces AVO formation, consistent with the inhibition of mTORC1 and the induction of autophagy.

## Critical Considerations for the Protocol

- **Dose-Response:** The provided **Voxtalisib** concentration range (1-10  $\mu$ M) is a suggestion. It is crucial to perform a dose-response curve to find the optimal concentration for your specific cell line.
- **Time-Course:** Autophagy is a dynamic process. A time-course experiment will help capture the peak of AVO formation.
- **Cytotoxicity:** Consider performing a parallel cell viability assay (e.g., MTT) to ensure that the observed AVO induction is not a secondary effect of widespread cell death.
- **Mechanistic Confirmation:** The AVO assay is a strong indicator, but it should be complemented with other techniques like Western blotting for LC3-II and p62/SQSTM1 to confirm autophagy and assess flux.

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## References

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**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

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**Web:** [www.smolecule.com](http://www.smolecule.com)